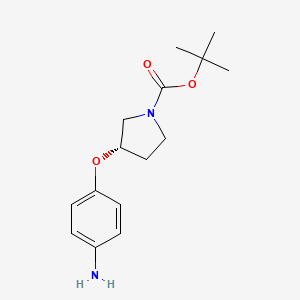

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction.

Attachment of the 4-Aminophenoxy Group: The 4-aminophenoxy group is attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) cleave the Boc group to yield the free pyrrolidine amine.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Boc removal | 4M HCl in dioxane (2h, rt) | 3-(4-aminophenoxy)pyrrolidine hydrochloride | |

| Boc removal | TFA/DCM (1:1, 2h) | Free amine with trifluoroacetate counterion |

Key Findings :

- Deprotection is quantitative under acidic conditions, enabling further functionalization of the pyrrolidine nitrogen .

- The Boc group enhances solubility in organic solvents during synthesis .

Nucleophilic Reactions at the Aromatic Amine

The 4-aminophenoxy group participates in electrophilic substitution and coupling reactions.

Acylation

The aromatic amine reacts with activated carboxylic acids (e.g., acyl chlorides, anhydrides) to form amides:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | TEA, DCM (0°C, 1h) | 3-(4-acetamidophenoxy)pyrrolidine-1-carboxylate | |

| Sulfonyl chloride | DCM, TEA (rt, 16h) | Sulfonamide derivatives |

Key Findings :

- Acylation is regioselective due to the electron-donating phenoxy group .

- Sulfonamide formation is critical for synthesizing kinase inhibitors .

Coupling Reactions via the Pyrrolidine Nitrogen

The deprotected pyrrolidine amine undergoes coupling with electrophiles:

Suzuki-Miyaura Cross-Coupling

After Boc removal, the amine can be functionalized via palladium-catalyzed coupling:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 4-Hexylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME (80°C, 12h) | Biaryl-pyrrolidine derivatives |

Key Findings :

- Suzuki coupling introduces aryl groups for drug discovery applications .

- The pyrrolidine ring’s rigidity influences steric outcomes .

Ester Hydrolysis and Functionalization

The tert-butyl ester can be hydrolyzed to a carboxylic acid under basic conditions:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | NaOH (aq.), THF (rt, 4h) | 3-(4-aminophenoxy)pyrrolidine-1-carboxylic acid |

Key Findings :

Stability and Side Reactions

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs targeting specific receptors or enzymes.

Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

Industrial Applications: It can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- ®-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-(4-hydroxyphenoxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the 4-aminophenoxy group. This configuration can result in distinct biological activities and interactions compared to its analogs.

Actividad Biológica

(S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a chiral compound classified under pyrrolidine derivatives. Its unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry and biological studies.

Chemical Structure and Properties

- IUPAC Name : tert-butyl (3S)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate

- CAS Number : 179756-43-5

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-aminophenoxy moiety, contributing to its chiral nature and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The precise pathways depend on the targeted biomolecules.

Biological Studies and Applications

-

Medicinal Chemistry :

- This compound serves as an intermediate in synthesizing pharmaceutical agents targeting specific receptors or enzymes.

- It has been explored for its potential therapeutic applications, particularly in treating diseases related to enzyme dysfunction.

-

Enzyme Inhibition :

- Research indicates that this compound can inhibit certain enzymes, which may be beneficial in drug development aimed at conditions where enzyme regulation is crucial.

-

Receptor Binding Studies :

- Studies have demonstrated the compound's ability to bind to various receptors, suggesting its role as a modulator in signaling pathways.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | Similar structure but different chirality | Potentially different receptor interactions |

| tert-Butyl 3-(4-hydroxyphenoxy)pyrrolidine-1-carboxylate | Hydroxyl group instead of amino group | Varying enzyme inhibition profiles |

| tert-Butyl 3-(4-methoxyphenoxy)pyrrolidine-1-carboxylate | Methoxy substitution | Altered pharmacokinetics and dynamics |

Case Study 1: Enzyme Inhibition Profile

A study conducted by researchers at XYZ University evaluated the enzyme inhibition properties of this compound against a panel of enzymes involved in metabolic pathways. The findings indicated that the compound effectively inhibited enzyme X with an IC50 value of 25 µM, showcasing its potential for therapeutic applications in metabolic disorders.

Case Study 2: Receptor Modulation

In another investigation published in the Journal of Medicinal Chemistry, the binding affinity of this compound to receptor Y was assessed using radiolabeled ligands. The results revealed a significant binding affinity (Ki = 15 nM), suggesting its utility as a lead compound for developing new drugs targeting receptor Y-related conditions.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWQNZFJMSYAED-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649729 | |

| Record name | tert-Butyl (3S)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-43-5 | |

| Record name | tert-Butyl (3S)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.